N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(4-Ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylpiperazine group at position 5 and a thioacetamide moiety at position 2, which is further linked to a 4-ethylphenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS2/c1-2-17-8-10-18(11-9-17)23-20(28)16-29-22-25-24-21(30-22)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHSMWYGGCYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Piperazine Moiety: The thiadiazole intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the desired piperazinyl-thiadiazole derivative.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with 4-ethylphenyl isocyanate.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to a piperazine derivative, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its pharmacological potential. Understanding these synthetic pathways is crucial for optimizing the compound's efficacy and specificity in biological applications.
Biological Activities
N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promise in several biological assays:
- Antimicrobial Activity : Preliminary studies indicate that compounds with thiadiazole moieties exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent.
- Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
- Neuropharmacological Effects : Given the presence of the piperazine group, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety .
Pharmacological Applications
The pharmacological applications of this compound can be categorized into several key areas:
| Application Area | Description |
|---|---|
| Drug Development | Investigated as a lead compound for developing new drugs targeting bacterial infections and tumors. |
| Molecular Docking Studies | Used in silico studies to predict binding affinities with various biological targets, aiding in drug design. |
| Therapeutic Research | Explored for potential use in treating psychiatric disorders due to its piperazine component. |
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds, providing insights into their mechanisms of action:
- Antimicrobial Efficacy : A study demonstrated that derivatives containing thiadiazole rings showed significant inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thiadiazole structure can enhance antibacterial activity .
- Cancer Cell Line Studies : Research involving compounds similar to this compound reported promising results in inhibiting specific cancer cell lines through apoptosis induction mechanisms .
- Neuropharmacological Investigations : Compounds with piperazine structures have been shown to modulate serotonin and dopamine receptors, indicating potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogues and their properties are summarized below:
Key Observations:
- Lipophilicity : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to chlorophenyl or fluorophenyl substituents in analogues like 4g .
- Thermal Stability : Most 1,3,4-thiadiazole derivatives exhibit melting points between 130–230°C, suggesting moderate thermal stability. The target compound is expected to fall within this range.
- Synthetic Routes : Synthesis typically involves coupling 2-chloroacetamide intermediates with amines or thiols under basic conditions (e.g., K₂CO₃ in acetone) .
Spectral and Analytical Data
- IR Spectroscopy : Thiadiazole derivatives consistently show absorption peaks for NH (~3325 cm⁻¹), C=O (~1674 cm⁻¹), and C=N (~1620 cm⁻¹) groups . The target compound’s spectrum is expected to align with these features.
- NMR Data : Aromatic protons in analogues like 4g and 4i resonate between δ 7.12–7.81 ppm, while aliphatic protons (e.g., CH₂ in acetamide) appear near δ 4.38 ppm . The ethyl group in the target compound may produce a triplet near δ 1.2–1.4 ppm (CH₃) and a quartet near δ 2.5–2.7 ppm (CH₂).
Mechanistic Insights from Structural Modifications
- Phenylpiperazine vs.
- Thioacetamide Linkers : Compounds with flexible thioether linkers (e.g., 5j) show improved solubility compared to rigid oxadiazole derivatives (e.g., 2a) .
Biological Activity
N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its unique structural features, including an ethylphenyl group and a thiadiazole moiety linked to a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Pathways
The synthesis typically involves several steps:
- Formation of 4-Ethylphenylamine : Reduction of 4-ethylphenyl nitrobenzene using hydrogen gas in the presence of a palladium catalyst.
- Acylation Reaction : Reacting 4-ethylphenylamine with chloroacetyl chloride in the presence of a base like triethylamine to form N-(4-ethylphenyl)-2-chloroacetamide.
- Nucleophilic Substitution : Final reaction with 4-phenylpiperazine to yield the desired compound.
Anticancer Activity
This compound has shown promising anticancer properties. In studies evaluating its cytotoxic effects against various cancer cell lines, it demonstrated significant activity:
| Cell Line | IC50 Value (mmol L) |
|---|---|
| MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
These values indicate that the compound is more potent than cisplatin in inhibiting cancer cell growth, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Compounds with similar thiadiazole structures have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells .
- Targeting Kinases : The compound may interact with kinases involved in tumorigenesis, potentially disrupting pathways that promote cancer cell proliferation .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Methylphenyl)-1,3,4-thiadiazole | Contains thiadiazole ring | Significant antibacterial properties |
| 1-(Phenethyl)piperazine | Piperazine core | Known for neuropharmacological effects |
| 5-(Phenyl)-1H-pyrazole | Pyrazole instead of thiadiazole | Strong anticancer activity against specific cell lines |
This comparison highlights how structural variations can affect the biological profile of related compounds .
Case Studies
Recent investigations into thiadiazole derivatives have illustrated their potential in treating various cancers. For example:
Q & A
Q. Critical conditions :
- Solvent choice (DMF enhances nucleophilicity; DCM aids in purification).
- Temperature control to minimize side reactions (e.g., over-oxidation of thiols).
- Purification via column chromatography or recrystallization from DMSO/water mixtures .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Validation employs a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; thiadiazole carbons at δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 2 ppm) .
- Thin-layer chromatography (TLC) : Monitors reaction progress and purity (Rf values compared to standards) .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., inconsistent enzyme inhibition IC₅₀ values)?
Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Structural verification : Re-analyze batches via HPLC (>95% purity) and NMR to exclude regioisomers or byproducts .
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., p < 0.05 via ANOVA) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
SAR studies focus on modifying key regions:
- Thiadiazole ring : Replace with oxadiazole or triazole to assess ring flexibility .
- Phenylpiperazine moiety : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance receptor binding .
- Thioacetamide linker : Test methylthio vs. ethylthio derivatives for metabolic stability .
Q. Methodology :
Synthesize analogs via parallel synthesis .
Screen against target enzymes (e.g., COX-2, LOX) using fluorescence polarization assays .
Corrogate activity with computational docking (AutoDock Vina) to identify key binding residues (e.g., hydrogen bonds with Ser530 in COX-2) .
Advanced: What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?
Answer:
Given the phenylpiperazine moiety’s affinity for serotonin/dopamine receptors, use:
- Cell-based assays :
- CHO-K1 cells transfected with human 5-HT₁A or D₂ receptors for cAMP inhibition studies .
- SH-SY5Y neuroblastoma cells for neurite outgrowth assays (potential neuroprotection) .
- Ex vivo models :
- Rat hippocampal slices to measure long-term potentiation (LTP) modulation .
Data interpretation : Compare EC₅₀ values to reference drugs (e.g., buspirone for 5-HT₁A) and validate via receptor knockout models .
Advanced: How can molecular docking elucidate interactions between this compound and cancer-related kinases?
Answer:
- Target selection : Prioritize kinases with structural homology to known thiadiazole targets (e.g., EGFR, VEGFR2) .
- Docking workflow :
- Prepare protein structure (PDB ID: 1M17 for EGFR) using AutoDockTools.
- Define binding site residues (e.g., EGFR’s ATP-binding pocket: Met793, Thr854).
- Simulate ligand flexibility with Lamarckian genetic algorithms .
- Validation : Compare docking scores (ΔG) to experimental IC₅₀ values. A strong correlation (R² > 0.7) supports predictive accuracy .
Advanced: What analytical methods quantify metabolic stability in hepatic microsomes?
Answer:
- Incubation : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Sampling : Collect aliquots at 0, 5, 15, 30, 60 minutes.
- Analysis :
- LC-MS/MS : Quantify parent compound depletion (e.g., MRM transition m/z 450 → 320).
- Half-life (t₁/₂) calculation : Use first-order kinetics (ln[concentration] vs. time) .
Interpretation : t₁/₂ > 60 minutes indicates favorable metabolic stability for further in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
